

# Comparative Kinase Selectivity Profile of SCH-1473759 Hydrochloride

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Compound of Interest

Compound Name: SCH-1473759 hydrochloride

Cat. No.: B10801008

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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Aurora Kinase Inhibitor **SCH-1473759 Hydrochloride** with Alternative Compounds.

This guide provides a comprehensive analysis of the cross-reactivity profile of **SCH-1473759 hydrochloride**, a potent inhibitor of Aurora kinases A and B.[1] Its selectivity is benchmarked against other notable Aurora kinase inhibitors: Alisertib (MLN8237), Barasertib (AZD1152), Danusertib (PHA-739358), and Ilorasertib (ABT-348). All quantitative data on inhibitory activities are presented in structured tables for clear comparison, supported by detailed experimental methodologies.

### Introduction to SCH-1473759 Hydrochloride

**SCH-1473759 hydrochloride** is a novel small molecule inhibitor targeting Aurora kinases, which are crucial regulators of mitosis. Dysregulation of these kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. SCH-1473759 demonstrates potent inhibition of both Aurora A and Aurora B with IC50 values of 4 nM and 13 nM, respectively.[1] Beyond its primary targets, understanding its broader kinase selectivity is critical for predicting potential off-target effects and therapeutic windows.

# **Comparative Kinase Inhibition Profile**

The following tables summarize the inhibitory activity (IC50 in nM) of **SCH-1473759 hydrochloride** and its comparators against their primary targets and a selection of off-target



kinases. It is important to note that direct comparison of absolute IC50 values across different studies can be challenging due to variations in assay conditions.

Table 1: Inhibition of Primary Aurora Kinase Targets

Compound	Aurora A (IC50, nM)	Aurora B (IC50, nM)	Aurora C (IC50, nM)	
SCH-1473759	4[1]	13[1]	-	
Alisertib (MLN8237)	1.2[2]	396.5[2]	-	
Barasertib (AZD1152- HQPA)	1368[3]	0.37[3][4][5]	-	
Danusertib (PHA-739358)	13[6][7][8]	79[6][7][8]	61[6][7][8]	
Ilorasertib (ABT-348)	120[7]	7[7]	1[7]	

Table 2: Off-Target Kinase Inhibition Profile (Selected Kinases)



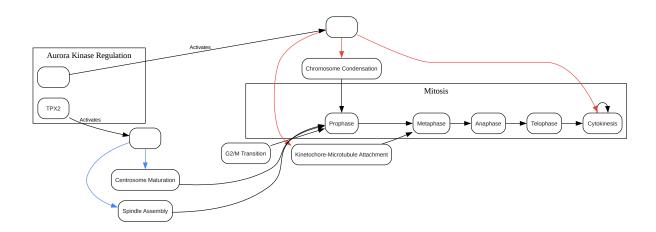
Comp ound	VEGF R2 (IC50, nM)	Src Family (IC50, nM)	Chk1 (IC50, nM)	IRAK4 (IC50, nM)	Abl (IC50, nM)	FLT3 (IC50, nM)	PDGF Rα/β (IC50, nM)	c-Kit (IC50, nM)
SCH- 147375 9	1[1]	<10[1]	13[1]	37[1]	-	-	-	-
Alisertib (MLN82 37)	>200- fold selectiv e for AurA over AurB[2]	-	-	-	-	-	-	-
Baraser tib (AZD11 52- HQPA)	-	-	-	-	-	-	-	-
Danuse rtib (PHA- 739358	Less potent	-	-	-	25[6]	-	-	Less potent
Ilorasert ib (ABT- 348)	2[7]	-	-	-	-	2[7]	11/13[7]	20[7]

Note: A comprehensive head-to-head kinase panel screen for all compounds under identical conditions is not publicly available. The data presented is compiled from various sources and should be interpreted with caution. For SCH-1473759, it has been reported to have no significant activity (IC50 > 1000 nM) against 34 other kinases.[1]



# **Signaling Pathway and Experimental Workflows**

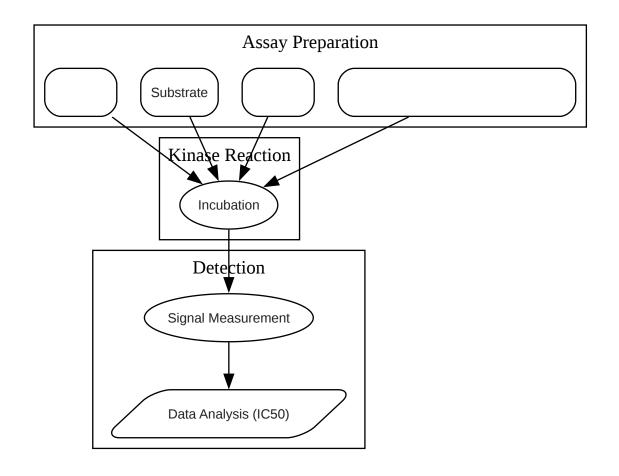
To visualize the biological context and experimental procedures, the following diagrams are provided in Graphviz DOT language.



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Caption: Aurora Kinase Signaling Pathway in Mitosis.





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- To cite this document: BenchChem. [Comparative Kinase Selectivity Profile of SCH-1473759
   Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at:
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